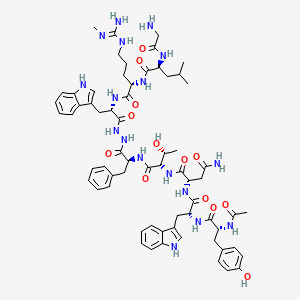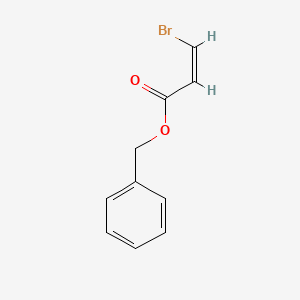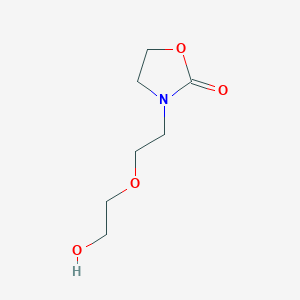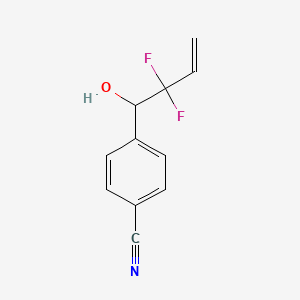![molecular formula C16H10N2O B12828919 Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structure and promising biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde typically involves the cyclization of functionalized pyrroles with quinoxaline derivatives. One common method is the intramolecular cyclization of 1-(2-aminophenyl)pyrroles with aldehydes in the presence of a catalyst such as AlCl3. This reaction can be carried out in an aqueous medium, often with the addition of an ionic liquid to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes the use of cost-effective catalysts, efficient reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human protein kinases CK2 and RAD51, which play crucial roles in cell signaling and DNA repair . Additionally, it acts as an agonist for 5-HT3 receptors and antagonizes central dopamine and cannabinoid type 1 receptors .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure and exhibit comparable biological activities.
Indolo[1,2-a]quinoxalines: These derivatives also possess a fused quinoxaline ring and have been studied for their medicinal properties.
Imidazo[1,2-a]quinoxalines: Another class of compounds with a fused quinoxaline ring, known for their diverse biological activities.
Uniqueness
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde stands out due to its unique combination of biological activities and its potential applications in various fields. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C16H10N2O |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
11,17-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaene-12-carbaldehyde |
InChI |
InChI=1S/C16H10N2O/c19-10-13-7-6-12-9-17-16-14-4-2-1-3-11(14)5-8-15(16)18(12)13/h1-10H |
Clave InChI |
QRUQMLXFHBQRCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=C(N34)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)


![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)
![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)






